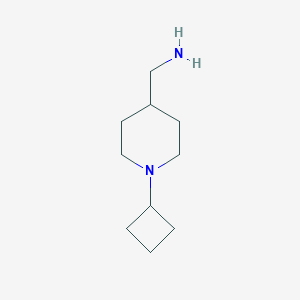

(1-Cyclobutylpiperidin-4-yl)methanamine

Overview

Description

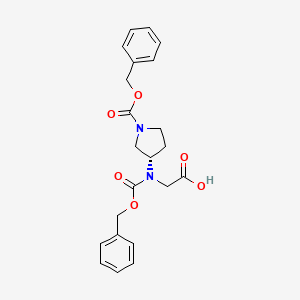

“(1-Cyclobutylpiperidin-4-yl)methanamine” is a chemical compound with the molecular formula C10H20N2 . It is not intended for human or veterinary use and is used for research purposes.

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclobutyl group attached to a piperidin-4-yl group via a methanamine linkage .

Scientific Research Applications

Novel Aryloxyethyl Derivatives as Antidepressants

Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds displayed high selectivity in safety screening, including hERG channel testing, and were metabolically stable with promising pharmacokinetic profiles. One of the lead compounds, (3-chloro-4-fluorophenyl)(4-fluoro-4-(((2-(pyridin-2-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone (17, NLX-204), showed robust antidepressant-like activity in rat models, suggesting potential as an antidepressant drug candidate (Sniecikowska et al., 2019).

Asymmetric Synthesis of 2-(1-Aminoalkyl)piperidines

The asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines using (-)-2-cyano-6-phenyloxazolopiperidine was described, employing strategies such as LiAlH4 reduction and lithium derivative addition. This method offers a route to synthesize diverse 2-(1-aminoalkyl)piperidines, which could have applications in various chemical and pharmaceutical contexts (Froelich et al., 1996).

Synthesis of 1-[5-(4-Methylphenyl)-1,3,4-Oxadiazol-2-yl]methanamine

The synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine through the polyphosphoric acid condensation route was successfully carried out. This compound, characterized by various spectroscopic techniques, could have potential applications in materials science or as a precursor in further chemical syntheses (Shimoga et al., 2018).

Transfer Hydrogenation Reactions with Ruthenium Complexes

(4-Phenylquinazolin-2-yl)methanamine was synthesized and reacted with ruthenium complexes for transfer hydrogenation reactions. This work demonstrates the potential application of such complexes in catalytic processes, offering high conversions and turnover frequency values (Karabuğa et al., 2015).

Anticancer Activity of Palladium and Platinum Complexes

Palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands showed notable anticancer activity against various human cancer cell lines. These complexes, with their potential for selective toxicity and DNA-binding affinity, could be promising candidates for cancer therapeutics (Mbugua et al., 2020).

Stabilization of Parallel Turn Conformations

A tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold was designed to stabilize parallel turn conformations in short peptide sequences. This work demonstrates the potential of this scaffold in peptide and protein chemistry, especially for understanding and manipulating secondary structures (Bucci et al., 2018).

Synthesis and Antimicrobial Evaluation of Benzotriazole Derivatives

Derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine were synthesized and showed variable degrees of antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Visagaperumal et al., 2010).

Properties

IUPAC Name |

(1-cyclobutylpiperidin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c11-8-9-4-6-12(7-5-9)10-2-1-3-10/h9-10H,1-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGPLQGJJKAYLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCC(CC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

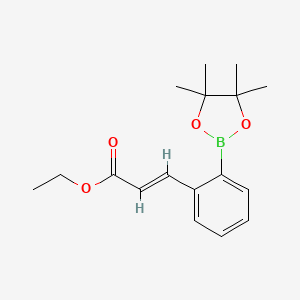

![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol](/img/structure/B1422133.png)